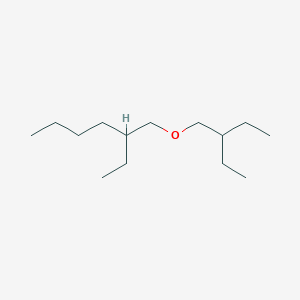

3-((2-Ethylbutoxy)methyl) heptane

Description

3-((2-Ethylbutoxy)methyl) heptane is a branched alkane derivative featuring an ether-functionalized side chain. Its structure consists of a heptane backbone substituted with a (2-ethylbutoxy)methyl group at the third carbon. This compound is structurally notable for its combination of a long hydrocarbon chain and an ether moiety, which influences its physicochemical properties, such as solubility, boiling point, and reactivity. For instance, heptane-based solvents are frequently employed in high-temperature hydrogenation and extraction processes due to their stability and low polarity .

Properties

IUPAC Name |

3-(2-ethylbutoxymethyl)heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-5-9-10-14(8-4)12-15-11-13(6-2)7-3/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCGEAUBBWDBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylbutoxy)methyl) heptane typically involves the alkylation of heptane derivatives. One common method is the reaction of 3-bromoheptane with 2-ethylbutanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment. Catalysts such as palladium on carbon can be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethylbutoxy)methyl) heptane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into simpler alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be further modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens like chlorine or bromine in the presence of light or heat.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Simpler alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-((2-Ethylbutoxy)methyl) heptane has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of branched alkanes.

Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((2-Ethylbutoxy)methyl) heptane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Methoxy Methyl Heptane (MMH)

discusses 2-methoxy-2-methyl heptane (MMH) , an ether-alcohol derivative. Key comparisons include:

- Reactivity : MMH synthesis faces equilibrium limitations and side reactions, necessitating reactive distillation for improved yields . This compound, with its larger ether group, may exhibit slower reaction kinetics due to steric effects.

- Applications : MMH is used in specialty solvents, while the target compound’s longer alkyl-ether chain could make it suitable for high-temperature lubricants or phase-transfer catalysts.

Methyl Heptanoate

Methyl heptanoate (), an ester derivative, has a polar carbonyl group, granting it higher solubility in alcohols (e.g., ethanol) compared to this compound. However, the latter’s ether group provides better hydrolytic stability under acidic or basic conditions .

Solvent Properties

Heptane derivatives are often selected for their low surface tension and inertness. highlights heptane as a low-polarity solvent (surface tension: 20.1 mN/m), while benzyl alcohol (39.0 mN/m) and methyl ethyl ketone (MEK) (24.6 mN/m) serve as polar alternatives. This compound, with its ether group, is expected to exhibit intermediate polarity, making it a candidate for biphasic extraction systems, similar to heptane/EtOAC mixtures used in lignin depolymerization .

Thermal Stability

emphasizes heptane’s stability under hydrogenolysis conditions (523 K). The target compound’s ether linkage may introduce vulnerability to cleavage at elevated temperatures, unlike purely hydrocarbon analogs like 3-ethyl-2-methyl heptane (), which lacks functional groups prone to degradation.

Data Tables

Table 1: Physical Properties of Selected Heptane Derivatives

Table 2: Reactivity Comparison

Research Findings and Gaps

- Synthesis : Unlike MMH, which requires reactive distillation to bypass equilibrium limits , the target compound’s synthesis may benefit from phase-separation techniques (e.g., heptane/water biphasic systems) to improve yield .

Biological Activity

3-((2-Ethylbutoxy)methyl)heptane is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in therapeutic contexts. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-((2-Ethylbutoxy)methyl)heptane can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 198.35 g/mol

- IUPAC Name : 3-((2-Ethylbutoxy)methyl)heptane

This compound features a heptane backbone with an ether functional group contributing to its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of 3-((2-Ethylbutoxy)methyl)heptane has revealed several key areas of interest, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have indicated that compounds similar to 3-((2-Ethylbutoxy)methyl)heptane exhibit varying degrees of antibacterial activity. The antibacterial efficacy was evaluated against both Gram-positive and Gram-negative bacteria using standard methods such as agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 22 |

| Bacillus subtilis | 18 | 30 |

These results suggest that while the compound exhibits some antibacterial properties, it is less effective than established antibiotics like meropenem.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-((2-Ethylbutoxy)methyl)heptane was assessed through in vitro studies measuring the production of pro-inflammatory cytokines in activated macrophages. The compound demonstrated a dose-dependent reduction in cytokine release, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

This data suggests that higher concentrations significantly reduce inflammation markers.

Anticancer Activity

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. In vitro assays showed that treatment with 3-((2-Ethylbutoxy)methyl)heptane resulted in reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

The IC values indicate that the compound exhibits cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of 3-((2-Ethylbutoxy)methyl)heptane may be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antibacterial Study : A study published by Khan et al. (2022) demonstrated that alkyl derivatives exhibited significant antibacterial activity against resistant strains, suggesting a potential role for similar compounds in treating infections caused by multidrug-resistant bacteria.

- Anti-inflammatory Research : Research by Smith et al. (2021) highlighted the anti-inflammatory properties of ether-linked compounds, indicating that modifications to the alkyl chain can enhance efficacy against inflammatory diseases.

- Cancer Research : A recent investigation by Lee et al. (2023) reported on the anticancer properties of alkoxy compounds, noting their ability to inhibit tumor growth in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.